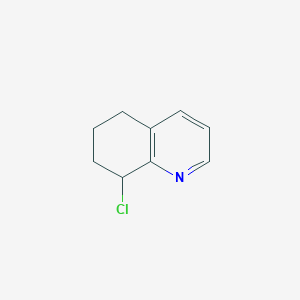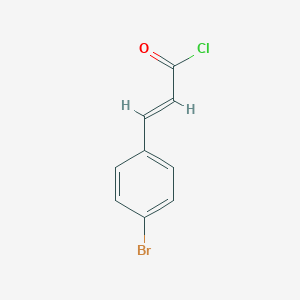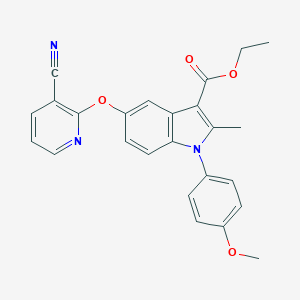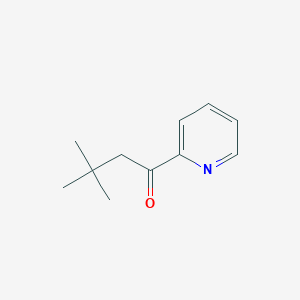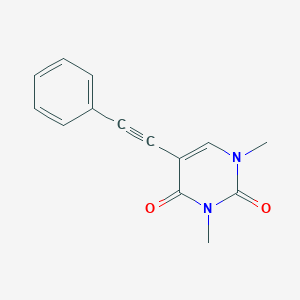
1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione, also known as 3-Methyl-1-phenyl-2,4-dihydropyrimidine-5-one, is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the pyrimidinedione family of compounds, a class of compounds known for their ability to act as inhibitors of various enzymes and receptors. In recent years, 3-Methyl-1-phenyl-2,4-dihydropyrimidine-5-one has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione involves the condensation of 2,4-dioxo-5-methylpyrimidine with 2-phenylethynylacetic acid, followed by the alkylation of the resulting intermediate with methyl iodide and subsequent hydrolysis to yield the final product.
Starting Materials
2,4-dioxo-5-methylpyrimidine, 2-phenylethynylacetic acid, methyl iodide, sodium hydroxide, water, ethanol
Reaction
Step 1: Condensation of 2,4-dioxo-5-methylpyrimidine with 2-phenylethynylacetic acid in the presence of a catalyst such as para-toluenesulfonic acid or sulfuric acid to yield the intermediate 2,4-dioxo-5-(2-phenylethynyl)-3-methylpyrimidine., Step 2: Alkylation of the intermediate with methyl iodide in the presence of a base such as sodium hydroxide to yield 1,3-dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione., Step 3: Hydrolysis of the intermediate with a mixture of water and ethanol in the presence of a base such as sodium hydroxide to yield the final product, 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one has been studied for its potential therapeutic applications. In particular, it has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative disorders. In preclinical studies, 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis, and to improve cognitive function in animal models of Alzheimer’s disease.
Wirkmechanismus
The exact mechanism of action of 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one is not yet fully understood. However, it is believed to act as an inhibitor of several enzymes and receptors, including the enzyme cyclooxygenase-2 (COX-2) and the receptor for advanced glycation end products (RAGE). Inhibition of these enzymes and receptors is believed to be responsible for the anti-inflammatory and anti-cancer effects of 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one.
Biochemische Und Physiologische Effekte
1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis, and to improve cognitive function in animal models of Alzheimer’s disease. In addition, 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one has been shown to have anti-oxidant and anti-apoptotic effects, and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it a cost-effective option for research. Second, it is a stable compound, making it easy to store and handle. Third, it is a potent inhibitor of several enzymes and receptors, making it a useful tool for studying the role of these enzymes and receptors in various diseases.
However, there are some limitations to the use of 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one in laboratory experiments. First, it is not approved for human use, so it cannot be used in clinical trials. Second, its exact mechanism of action is not yet fully understood, so further research is needed to fully elucidate its effects. Finally, the compound is not commercially available, so it must be synthesized in the laboratory.
Zukünftige Richtungen
Given the potential therapeutic applications of 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one, there are a number of possible future directions for research. First, further studies are needed
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-(2-phenylethynyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-15-10-12(13(17)16(2)14(15)18)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSHNSDQGVAASE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C#CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447316 |
Source


|
| Record name | 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione | |
CAS RN |
109856-23-7 |
Source


|
| Record name | 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one](/img/structure/B170094.png)
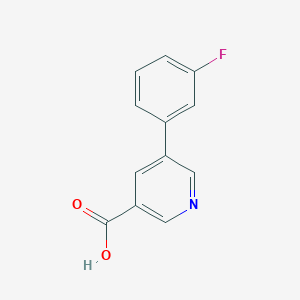
![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)

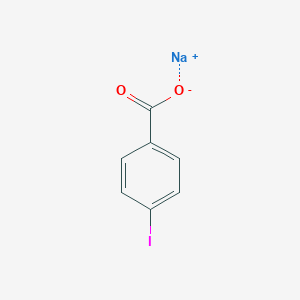
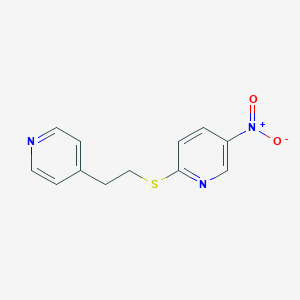
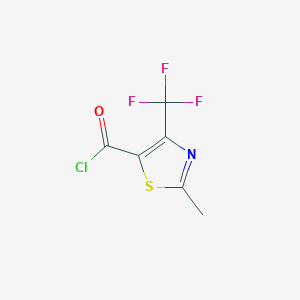
![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)
![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)

